molecular formula C17H17N3O3 B3730290 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B3730290
M. Wt: 311.33 g/mol
InChI Key: TZBVKMMOCKWTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, also known as PAK1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAK1 inhibitor is a type of small molecule inhibitor that selectively targets the PAK1 protein, a key regulator of cell growth and survival. In

Mechanism of Action

6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor works by selectively targeting the 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one protein, a key regulator of cell growth and survival. 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one plays a critical role in various cellular processes, including cell proliferation, migration, and survival. By inhibiting 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one activity, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor blocks these cellular processes, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. In addition, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and protect against cardiac injury and improve heart function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor is its high selectivity for the 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one protein, which minimizes off-target effects. In addition, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the main limitations of 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor research, including the development of more potent and selective 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitors, the investigation of 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor in combination with other cancer therapies, and the exploration of 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor in other disease areas, such as neurological and cardiovascular diseases. In addition, further research is needed to better understand the mechanism of action of 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor and its potential side effects.

Scientific Research Applications

6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to inhibit tumor growth and metastasis by blocking the 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one signaling pathway. In neurological research, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular research, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to protect against cardiac injury and improve heart function in animal models of heart failure.

properties

IUPAC Name

6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-4-10-7-14(21)23-16-9(2)15(22)12(8-11(10)16)13-5-6-19-17(18)20-13/h5-8,22H,3-4H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBVKMMOCKWTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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